molecular formula C24H24N2O2S B2651062 2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 921110-21-6

2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2651062
CAS No.: 921110-21-6
M. Wt: 404.53
InChI Key: ZUZREEWBWVUIGP-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a biphenyl moiety, an amide group, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and tetrahydrobenzothiophene intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a biphenyl moiety, an amide group, and a tetrahydrobenzothiophene ring. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

N,6-dimethyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-15-8-13-19-20(14-15)29-24(21(19)23(28)25-2)26-22(27)18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZREEWBWVUIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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